Product packaging for 3-Pyrrolidin-3-ylpyridine dioxalate(Cat. No.:CAS No. 1352305-34-0)

3-Pyrrolidin-3-ylpyridine dioxalate

Cat. No.: B1404019
CAS No.: 1352305-34-0
M. Wt: 328.27 g/mol
InChI Key: AGZMJTXCSCMPGS-UHFFFAOYSA-N
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Description

Significance of Nitrogenous Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. acs.org These structures are fundamental to the field of synthetic chemistry and are ubiquitous in nature, forming the core of essential biomolecules like DNA, vitamins, and alkaloids. researchgate.netnih.gov An analysis of FDA-approved drugs revealed that a remarkable 59% of unique small-molecule drugs contain at least one nitrogen heterocycle, highlighting their unparalleled role in drug design and development. sci-hub.se

The importance of these compounds stems from several key characteristics:

Biological Activity: Many nitrogen heterocycles exhibit a wide range of pharmacological properties, including antibacterial, antiviral, and anticancer activities. acs.orgresearchgate.net

Chemical Reactivity and Versatility: The presence of nitrogen atoms imparts unique electronic properties to the ring, making them versatile scaffolds that can be modified to fine-tune biological and chemical properties. acs.orgnih.gov They can serve as intermediates, catalysts, or final products in numerous chemical reactions. acs.org

Structural Diversity: The ability to alter the ring size, saturation level, and substitution patterns allows for the creation of a vast library of derivatives with distinct properties. acs.orgnih.gov

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most utilized scaffolds in medicinal chemistry. nih.govnih.gov Its non-planar, sp³-hybridized structure allows for efficient exploration of three-dimensional pharmacophore space, a critical factor in designing molecules with high target specificity. nih.gov Similarly, the pyridine (B92270) ring, a six-membered aromatic heterocycle, is a common feature in pharmaceuticals, valued for improving metabolic stability and aqueous solubility. nih.govnih.gov

Overview of Pyridine and Pyrrolidine Structural Motifs in Advanced Materials and Catalysis

The unique structural and electronic properties of pyridine and pyrrolidine rings make them valuable motifs in the design of advanced materials and catalysts.

In Advanced Materials: Pyrrolidine and pyridine moieties are incorporated into complex molecular architectures to create functional materials with tailored properties. For instance, pyrrolidine-containing polypyridines have been developed as new ligands for ruthenium complexes, leading to a significant improvement in visible light absorption and demonstrating potential for use in photovoltaic devices. acs.org In another application, pyridine-based coordination polymers have been investigated for their luminescence properties, which are relevant for developing sensors and optoelectronic devices. mdpi.com The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in the construction of these materials. mdpi.comorganic-chemistry.org

In Catalysis: The field of catalysis heavily relies on ligands to control the activity and selectivity of metal catalysts. Both pyridine and pyrrolidine scaffolds are central to the design of these crucial components.

Pyrrolidine-based Catalysts: Chiral pyrrolidines are foundational to the field of organocatalysis, where they are used to promote a wide range of chemical transformations in an enantioselective manner, avoiding the need for metal catalysts. nih.gov They are also used as ligands for transition metals, enabling effective and selective reactions. nih.gov For example, palladium complexes bearing pyrrolidine-based directing groups have been developed for the selective C-H arylation of unactivated C4 positions, a powerful tool for late-stage functionalization of complex molecules. acs.org

Pyridine-based Catalysts: Pyridine derivatives are extensively used as ligands in transition-metal catalysis. nih.gov Palladium(II) complexes featuring pyridine ligands have proven to be efficient catalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. organic-chemistry.org The electronic properties of the pyridine ring can be tuned through substitution, which in turn modulates the catalytic activity of the metal center. organic-chemistry.org

Evolution of Synthetic Strategies for Pyridinylpyrrolidine Systems

The construction of molecules containing both pyridine and pyrrolidine rings has evolved significantly, moving from classical multi-step procedures to more efficient and atom-economical modern catalytic methods.

Classical and Early Strategies: Traditional approaches to synthesizing pyrrolidine rings often relied on methods like the dipolar cycloaddition of azomethine ylides with alkenes. sci-hub.seacs.org This method is powerful for creating the five-membered ring with good stereocontrol. acs.org Other established routes involve the cyclization of linear precursors, such as the intramolecular cyclization of amino-aldehydes or the amination of diols. researchgate.netmdpi.com Syntheses often begin from readily available chiral precursors like L-proline (a pyrrolidine derivative) to build more complex structures. mdpi.com These methods, while effective, can sometimes require multiple steps and the use of stoichiometric reagents.

Modern Catalytic Methods: Recent years have seen the emergence of powerful transition-metal-catalyzed reactions that forge the pyridinylpyrrolidine linkage with high efficiency and selectivity.

Borrowing Hydrogen Methodology: This atom-efficient strategy uses an iridium(III) catalyst to synthesize pyrrolidines from primary amines and diols, such as 1,2,4-butanetriol. The process involves the temporary "borrowing" of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then undergoes condensation and subsequent hydrogenation in a single pot. researchgate.net

Iridium-Catalyzed Reductive Cycloaddition: A modern approach for pyrrolidine synthesis involves the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant tertiary amides. These ylides then undergo a [3 + 2] dipolar cycloaddition to form highly functionalized pyrrolidines under mild conditions. acs.orgresearchgate.net

Palladium-Catalyzed C-H Functionalization: Advanced methods now allow for the direct coupling of pre-existing rings. Palladium catalysis can achieve the C-H arylation of pyrrolidines with aryl halides (including halopyridines) to directly form the C-C bond between the two heterocyclic systems. acs.org

Rhodium-Catalyzed Asymmetric Synthesis: For creating chiral products, methods like the rhodium-catalyzed asymmetric reductive Heck reaction have been developed. This allows for the synthesis of enantioenriched 3-substituted piperidines (a related six-membered ring) from pyridines, showcasing a strategy that could be adapted for pyrrolidine systems. organic-chemistry.org

These modern strategies represent a significant evolution, offering more direct and versatile routes to complex heterocyclic systems like 3-Pyrrolidin-3-ylpyridine.

Data Tables

Table 1: Physicochemical Properties of 3-Pyrrolidin-3-ylpyridine Dioxalate

Property Value Source
CAS Number 1018827-46-7 / 1352305-34-0 jk-sci.comchemicalregister.com
Form Dioxalate Salt acs.orgchemimpex.com
Purity ≥98% (by HPLC) jk-sci.com
Primary Use Synthetic Intermediate chemimpex.com
Fields of Use Medicinal Chemistry, Organic Synthesis, Agrochemicals, Neuroscience Research acs.orgchemimpex.com

| Key Features | Dioxalate form provides enhanced stability and solubility | acs.orgchemimpex.com |

Table 2: Overview of Synthetic Methodologies for Pyrrolidine Scaffolds

Synthetic Strategy Catalyst/Reagent Type Key Features Representative Source(s)
[3+2] Dipolar Cycloaddition Azomethine Ylides + Alkenes Direct construction of the 5-membered ring; good stereocontrol. sci-hub.seacs.org
Borrowing Hydrogen Iridium(III) Complexes Atom-efficient; uses diols and amines as precursors. researchgate.net
Reductive Azomethine Ylide Generation Iridium-Vaska's Complex Starts from stable amides; mild conditions; one-pot process. acs.orgresearchgate.net
C-H Arylation Palladium Catalysts Direct coupling of pre-formed rings; late-stage functionalization. acs.org

| Synthesis from Chiral Pool | L-Proline Derivatives | Starts with an optically pure precursor to ensure chirality. | mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O8 B1404019 3-Pyrrolidin-3-ylpyridine dioxalate CAS No. 1352305-34-0

Properties

IUPAC Name

oxalic acid;3-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2C2H2O4/c1-2-8(6-10-4-1)9-3-5-11-7-9;2*3-1(4)2(5)6/h1-2,4,6,9,11H,3,5,7H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZMJTXCSCMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the ionic interaction between the protonated 3-Pyrrolidin-3-ylpyridine cation and the dioxalate anion, and reveal the exact conformation of the molecule and its packing within the crystal.

The fundamental building block of a crystal is the unit cell, defined by its lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). The space group describes the symmetry operations (rotation, reflection, inversion) that relate the contents of the unit cell to the entire crystal. This information is foundational to any crystallographic study. Without experimental data, the unit cell dimensions and space group for 3-Pyrrolidin-3-ylpyridine dioxalate remain unknown.

In the solid state, molecules are held together by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. In the case of this compound, strong hydrogen bonds would be expected between the protonated nitrogen atoms of the pyrrolidine (B122466) and pyridine (B92270) rings and the carboxylate oxygen atoms of the oxalate (B1200264) anion. These interactions govern the crystal packing and ultimately influence the physical properties of the material. A detailed description of these networks, including bond distances and angles, requires crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the 3-Pyrrolidin-3-ylpyridine moiety can be determined. 2D NMR experiments, such as COSY and HSQC, would further confirm the assignments. While NMR data exists for related structures, specific spectra for the dioxalate salt in various deuterated solvents have not been reported.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present. For this compound, key vibrational bands would be expected for the N-H stretches of the protonated amines, C=O and C-O stretches of the carboxylate groups in the oxalate, and various C-H and C-N vibrations of the heterocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry would confirm the mass of the intact 3-Pyrrolidin-3-ylpyridine cation and could show characteristic fragmentation pathways.

Chemical Reactivity and Transformation Mechanisms

Reactivity of Amine and Pyridine (B92270) Nitrogen Centers

The presence of two nitrogen atoms—one in the aliphatic pyrrolidine (B122466) ring (a secondary amine) and one in the aromatic pyridine ring—defines the nucleophilic character of the molecule. Both centers can participate in reactions, although their reactivity differs based on their electronic and steric environments.

N-Alkylation and Quaternization Reactions

Both nitrogen atoms in 3-pyrrolidin-3-ylpyridine can undergo N-alkylation, a reaction that involves the formation of a new carbon-nitrogen bond. The reaction typically proceeds by treating the amine with an alkyl halide. The secondary amine of the pyrrolidine ring is generally more nucleophilic and less sterically hindered than the pyridine nitrogen, making it more susceptible to initial alkylation under neutral or basic conditions.

Quaternization is an extension of N-alkylation, where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt. nih.gov This process can occur at either nitrogen center. Reaction with excess alkylating agent can lead to the quaternization of the pyridine nitrogen, forming a pyridinium (B92312) salt. researchgate.net The formation of these salts alters the electronic properties of the molecule, making the pyridine ring even more electron-deficient. researchgate.net The quaternization of the pyrrolidine nitrogen results in a quaternary ammonium cation. The relative rates of these reactions depend on factors such as the nature of the alkylating agent and the reaction conditions. For instance, steric hindrance around the nitrogen atom can significantly affect the efficiency of quaternization. nih.gov

Reaction TypeNitrogen CenterTypical ReagentsProduct
N-Alkylation Pyrrolidine NitrogenAlkyl halides (e.g., CH₃I, BnBr)N-Alkyl-3-(pyridin-3-yl)pyrrolidine
Quaternization Pyridine NitrogenExcess Alkyl halides3-(Pyrrolidin-3-yl)pyridinium salt
Quaternization Pyrrolidine NitrogenExcess Alkyl halidesN,N-Dialkyl-3-(pyridin-3-yl)pyrrolidinium salt

This table presents potential N-alkylation and quaternization reactions based on the general reactivity of pyridine and pyrrolidine functional groups.

Nucleophilic Substitution at Nitrogen Atoms

The nitrogen atoms of 3-pyrrolidin-3-ylpyridine primarily act as nucleophiles, attacking electrophilic carbon centers in reactions like N-alkylation. The term "nucleophilic substitution at nitrogen" is less common; it is more accurate to describe the nitrogen atoms participating as nucleophiles in substitution reactions.

In the context of aromatic chemistry, the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the ring and displaces a leaving group. youtube.com This reaction is favored at the C-2 and C-4 positions, which are electron-deficient due to the inductive effect of the ring nitrogen. youtube.comnih.gov While the parent 3-pyrrolidin-3-ylpyridine does not have a suitable leaving group for a typical SNAr reaction, this pathway becomes relevant if the pyridine ring is further functionalized.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack. ntnu.no

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. youtube.com The ring nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. quora.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This further increases the deactivation of the ring.

When EAS does occur, it preferentially happens at the C-3 (or β) position. quora.comstudy.com Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. study.com In 3-pyrrolidin-3-ylpyridine, the C-3 position is already substituted. The pyrrolidinyl group is an alkyl substituent, which is typically weakly activating. Therefore, it would direct incoming electrophiles to the ortho and para positions relative to itself (C-2, C-4, and C-5 of the pyridine ring). However, the strong deactivating effect of the pyridine nitrogen generally overrides this, making further substitution difficult. Any potential substitution would likely occur at the C-5 position, which is meta to the ring nitrogen and ortho to the pyrrolidinyl group.

Position of AttackStability of IntermediateReasonLikelihood of Reaction
C-2 / C-6 UnfavorableResonance structures place a positive charge on the electronegative nitrogen atom. study.comLow
C-4 UnfavorableA resonance structure places a positive charge on the electronegative nitrogen atom. study.comLow
C-5 More FavorableThe positive charge is distributed across carbon atoms only; avoids the nitrogen atom. quora.comLow, but most probable site

This table summarizes the regioselectivity of electrophilic aromatic substitution on the pyridine ring of 3-Pyrrolidin-3-ylpyridine.

Functional Group Interconversions on the Pyrrolidinylpyridine Scaffold

The 3-pyrrolidin-3-ylpyridine scaffold allows for various functional group interconversions beyond reactions at the nitrogen centers or on the pyridine ring. These transformations can be used to synthesize a diverse range of derivatives. For example, if the pyrrolidine ring were to contain a hydroxyl group, it could be oxidized to a ketone. Similarly, other functional groups could be introduced onto either the pyrrolidine or pyridine ring via multi-step synthetic sequences, and these groups could then be interconverted. For instance, a nitro group introduced onto the pyridine ring could be reduced to an amino group, which could then undergo a host of further reactions.

Chemical Stability Considerations

The stability of 3-pyrrolidin-3-ylpyridine dioxalate is an important factor for its storage and application. The dioxalate salt form enhances the compound's stability and improves its handling properties and solubility compared to the free base. chemimpex.com

The pyrrolidine ring, being a saturated heterocycle, is generally stable but can be susceptible to oxidation, particularly under harsh conditions. Studies on structurally related pyrrolidine derivatives have shown that the presence of high oxygen concentrations and metal ions can significantly reduce the stability of the molecule. nih.govresearchgate.netnih.gov The pyridine ring is robust and generally stable to oxidation, except under very strong oxidizing conditions. The compound would be expected to be stable under typical laboratory conditions, especially when stored as the dioxalate salt, which protects the basic nitrogen centers from atmospheric reactants.

Based on a thorough review of available scientific literature, specific computational chemistry and molecular modeling studies focusing solely on the compound This compound are not publicly available. The requested detailed analysis, including data from quantum chemical calculations, cannot be provided as the research has not been published in the sources accessed.

While the methodologies outlined—such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), and calculation of reactivity descriptors—are standard in computational chemistry for characterizing novel compounds, their application to this compound has not been documented in the accessible literature. researchgate.netnih.govnih.gov

General principles of these computational techniques are well-established:

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov

Basis sets , such as the Pople-style 6-311G, are sets of mathematical functions used to represent the electronic wave function in DFT and other computational chemistry methods. wikipedia.orggaussian.com The selection of a basis set is crucial for obtaining accurate results.

Frontier Molecular Orbitals (HOMO-LUMO) analysis involves studying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability. dergipark.org.trnih.gov

Global Reactivity Descriptors like chemical hardness, electronegativity, and electrophilicity are calculated from HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule. researchgate.netdergipark.org.trresearchgate.net

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) maps are used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netwikipedia.orgnih.govrsc.orgresearchgate.net

Theoretical Vibrational Frequencies are calculated to predict the infrared and Raman spectra of a molecule, which can be compared with experimental data to confirm its structure.

EPR g-factors are calculated for paramagnetic species to understand the interaction of unpaired electrons with a magnetic field, providing insight into the electronic environment. libretexts.orglibretexts.org

Without published studies on this compound, it is not possible to generate the specific data tables or detailed research findings as requested in the article outline.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Energetics of Reaction Paths and Transition States

The study of reaction energetics and transition states is crucial for understanding the mechanisms of chemical reactions, including syntheses and metabolic transformations. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these aspects.

Detailed computational studies have been conducted on the reaction mechanisms involving the pyrrolidine (B122466) ring. For instance, the synthesis of pyrrolidinedione derivatives from coumarins involves a Nef-type rearrangement. nih.gov Computational modeling of this process has revealed the energy barriers associated with key steps like tautomerization and cyclization. In one such study, the tautomerization of a nitromethyl group to a structure suitable for cyclization was found to have a relatively high energy barrier of 178.4 kJ mol⁻¹, while the subsequent cyclization to form the pyrrolidine ring, when the lactone carbonyl group is protonated, has a much lower activation barrier of only 11.9 kJ mol⁻¹. nih.gov The ring-opening of the lactone has an activation energy of 84.9 kJ mol⁻¹. nih.gov

Furthermore, the stability of pyrrolidine-derived iminium ions, which are key intermediates in many organic reactions, has been computationally examined. acs.org The effect of conjugation on the stability of these ions has been quantified, showing that an additional double bond can lead to a relative stabilization of nearly 3.5 kcal/mol. acs.org Such studies provide a quantitative understanding of the factors governing the reactivity of pyrrolidine-containing molecules.

For a hypothetical reaction involving the formation of 3-Pyrrolidin-3-ylpyridine, similar computational approaches could be employed to map the potential energy surface, identify transition states, and calculate activation energies for different proposed synthetic routes. This would enable the optimization of reaction conditions to favor the desired product.

Table 1: Calculated Energy Barriers for Key Steps in a Pyrrolidinedione Synthesis

Reaction Step System Energy Barrier (kJ mol⁻¹) Computational Method
Tautomerization Nitromethyl to Hydroxy-N-hydroxyiminomethyl 178.4 DFT
Cyclization Protonated Intermediate to Pyrrolidine Ring 11.9 DFT
Lactone Ring Opening Pyrrolidine-lactone Intermediate 84.9 DFT

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their conformational flexibility, interactions with the solvent, and behavior at interfaces. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time.

Investigation of Conformational Flexibility and Dynamics

The conformational landscape of a molecule dictates its physical and biological properties. For a molecule like 3-Pyrrolidin-3-ylpyridine, which contains a flexible pyrrolidine ring, understanding its conformational dynamics is of significant interest.

MD simulations have been successfully used to study the conformational dynamics of pyrrolidine-containing spin labels. nih.gov In these studies, the analysis of MD trajectories reveals significant hydrophobic interactions between the spin label and its environment, which influence its conformational preferences. nih.gov For instance, in a simulation of a nitroxide spin label attached to a poly-alanine α-helix, the spin label was observed to change its orientation and interact with the loop containing specific amino acid residues. nih.gov

The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can quantify the flexibility of different parts of the molecule. For a protein-ligand complex, RMSD values ranging from 0.05 to 0.2 nm and RMSF values between 0.35 and 1.3 nm have been observed during simulations. researchgate.net Such analyses for 3-Pyrrolidin-3-ylpyridine would reveal the flexibility of the pyrrolidine and pyridine (B92270) rings and the linker between them.

Solvent Coordination and Solvation Structures

The interaction of a molecule with its solvent environment plays a critical role in its solubility, stability, and reactivity. MD simulations with explicit solvent models can provide a detailed picture of the solvation shell around a molecule.

Computational studies have shown that explicit solvation can significantly impact the calculated energies of molecules, particularly for charged species. acs.org For instance, in a study of pyrrolidine-derived iminium ions, including explicit water molecules improved the results for acids and their corresponding anions. acs.org The arrangement of solvent molecules around a solute can be characterized by calculating radial distribution functions (RDFs).

Analysis of Interfacial Structures and Molecular Orientation (e.g., Liquid/Vapor Interfaces)

The behavior of molecules at interfaces is important in a wide range of applications, from drug delivery to materials science. MD simulations can be used to study the orientation and dynamics of molecules at interfaces, such as a liquid/vapor or a liquid/membrane interface.

For example, MD simulations of small molecules permeating a phospholipid membrane have shown that the orientation of the molecule depends on its polarity and its position within the membrane. nih.gov Amphiphilic compounds were found to adopt a preferred orientation, with the more hydrophobic part facing the membrane core. nih.gov

While not directly applicable to a liquid/vapor interface, these studies highlight the power of MD simulations in elucidating molecular orientation. For 3-Pyrrolidin-3-ylpyridine, simulations of its behavior at a water/air interface could reveal whether it preferentially orients its pyridine or pyrrolidine ring towards one phase or the other, which could have implications for its surface activity.

Methodologies for Force Field Parameterization and System Preparation

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of potential energy functions and associated parameters. For novel molecules like 3-Pyrrolidin-3-ylpyridine, it is often necessary to develop specific force field parameters.

The process of parameterization typically involves fitting the force field parameters to reproduce high-level quantum mechanical data or experimental results. nih.govacs.org This includes optimizing electrostatic parameters (partial charges) to match the quantum mechanical electrostatic potential and refining dihedral angle parameters to reproduce the energy profiles of bond rotations. nih.gov General automated atomic model parameterization (GAAMP) is one such method that automates this process. acs.org Several general force fields, such as the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF), are available for drug-like molecules and can serve as a starting point for parameterization. nih.govnepjol.info

Once the force field is established, the system for the MD simulation is prepared. This involves placing the molecule of interest in a simulation box, adding solvent molecules, and any necessary counter-ions to neutralize the system. The system is then energy minimized to remove any steric clashes before the production MD simulation is run under the desired ensemble (e.g., NPT for constant pressure and temperature). nih.gov

Table 2: Common Steps in Force Field Parameterization and MD System Preparation

Step Description Key Considerations
Force Field Parameterization
Initial Parameter Assignment Assigning initial parameters by analogy to existing force fields (e.g., CGenFF, GAFF). Accuracy of analogy, availability of parameters for specific atom types.
Electrostatic Parameter Optimization Fitting partial atomic charges to reproduce the quantum mechanical electrostatic potential. Choice of QM method and basis set.
Dihedral Parameter Optimization Fitting torsional parameters to reproduce QM-calculated rotational energy profiles. Identification of "soft" dihedrals with low rotational barriers.
MD System Preparation
Solvation Placing the solute in a simulation box filled with explicit solvent molecules (e.g., TIP3P water). Box size and shape, ensuring sufficient solvent shell.
Ionization Adding counter-ions to neutralize the net charge of the system. Correct concentration and placement of ions.
Energy Minimization Minimizing the potential energy of the system to relax unfavorable contacts. Use of steepest descent and conjugate gradient algorithms.
Equilibration Gradually heating and equilibrating the system to the desired temperature and pressure. Stepwise heating and pressure coupling to avoid system instability.
Production Simulation Running the simulation for a sufficient length of time to sample the desired molecular phenomena. Choice of simulation time, time step, and treatment of long-range interactions (e.g., PME).

Advanced Applications in Chemical Sciences

Catalysis and Ligand Design

The fusion of a pyrrolidine (B122466) ring and a pyridine (B92270) ring within the same molecule, as seen in the parent compound 3-pyrrolidin-3-ylpyridine, suggests its potential as a versatile ligand in catalysis. The pyrrolidine moiety can provide a chiral center and a secondary amine for organocatalysis, while the pyridine ring offers a nitrogen atom for coordination to metal centers. However, specific research detailing the application of 3-Pyrrolidin-3-ylpyridine dioxalate in the following areas is not extensively documented in publicly available scientific literature.

Chiral Pyrrolidinylpyridine Scaffolds as Ligands for Asymmetric Catalysis

Chiral pyrrolidine-containing ligands are cornerstones in the field of asymmetric catalysis, prized for their rigid structure and the stereochemical control they impart. nih.govresearchgate.netrsc.org The general class of chiral pyrrolidinylpyridines has been explored as ligands for various metal-catalyzed asymmetric transformations. These ligands combine the coordinating ability of the pyridine nitrogen with the chirality of the pyrrolidine ring, creating a bidentate or monodentate coordination environment that can effectively induce enantioselectivity in a variety of reactions.

Despite the established utility of this scaffold, specific studies isolating and reporting on the use of This compound as a ligand for asymmetric catalysis are not readily found. The commercial availability of this compound suggests its role as a building block for the synthesis of more complex and tailored catalytic systems. chemicalregister.com

Applications in Asymmetric Oxidation, Allylic Alkylation, and Transfer Hydrogenation

The broader class of chiral ligands containing pyrrolidinyl and pyridinyl fragments has seen application in a range of asymmetric reactions. For instance, pyridine-oxazoline ligands, which share the pyridyl-N and a chiral five-membered ring motif, are effective in various catalytic processes. Similarly, pyrrolidine-based structures are known to be effective in dual catalysis systems, for example in the direct allylic alkylation of allylic alcohols.

However, a direct link to the use of This compound in asymmetric oxidation, allylic alkylation, or transfer hydrogenation is not established in the surveyed literature. The potential for its application exists, likely after conversion to its free base form and potential N-functionalization of the pyrrolidine ring to modulate its steric and electronic properties.

Development of Organocatalysts based on Pyrrolidine Structures

The pyrrolidine ring is a privileged scaffold in organocatalysis, most famously exemplified by proline and its derivatives. nih.gov These catalysts operate via enamine or iminium ion intermediates, facilitating a wide array of asymmetric transformations. The development of novel pyrrolidine-based organocatalysts is an active area of research, often focusing on modifying the pyrrolidine ring with various substituents to fine-tune reactivity and selectivity. nih.govresearchgate.net

While 3-Pyrrolidin-3-ylpyridine contains the core pyrrolidine structure, its direct application as an organocatalyst, particularly in its dioxalate salt form, is not described. The acidity of the oxalic acid would likely interfere with the basicity of the pyrrolidine nitrogen, which is crucial for most organocatalytic cycles involving this moiety. The free base would be the active organocatalytic species.

Role in Atom Transfer Radical Polymerization and Oligomerization

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers, relying on a transition metal catalyst, typically complexed with nitrogen-based ligands, to control the polymerization process. Pyridine-containing ligands are commonly used in ATRP to solubilize the metal salt and tune its redox potential.

There is no specific mention in the scientific literature of This compound being employed as a ligand in ATRP. For it to function in this capacity, the free base, 3-pyrrolidin-3-ylpyridine, would be the relevant species to complex with the metal center. Furthermore, information regarding the use of this specific compound in oligomerization processes is also not available.

Supramolecular Chemistry and Materials Science

The self-assembly of molecules into well-ordered, functional superstructures is a key focus of supramolecular chemistry and materials science. Molecules containing directional interaction sites, such as hydrogen bond donors and acceptors, and metal coordination sites are valuable building blocks.

Design of Building Blocks for Supramolecular Assemblies

The structure of 3-pyrrolidin-3-ylpyridine, with its hydrogen bond-donating pyrrolidine N-H group and hydrogen bond-accepting pyridine nitrogen, presents the potential for forming self-assembled structures. The pyridine ring can also act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular architectures.

Despite these promising features, there are no specific reports on the design and synthesis of supramolecular assemblies using This compound as a primary building block. Its commercial availability as a synthetic intermediate suggests that it is more likely to be a precursor for more complex molecules that are then used in the construction of supramolecular systems.

Host-Guest Chemistry with Pyridine and Pyrrolidine Derivatives

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. The 3-Pyrrolidin-3-ylpyridine cation is an excellent candidate for participating in such interactions, acting as a guest molecule in the presence of various macrocyclic hosts.

The pyridine moiety of the compound can be encapsulated within the hydrophobic cavities of host molecules like cyclodextrins. wikipedia.org Cyclodextrins, which are cyclic oligosaccharides, provide a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for complexing with aromatic guests in aqueous solutions. nih.gov The binding affinity in these complexes is influenced by factors such as the size of the cyclodextrin (B1172386) cavity and the electronic properties of the guest.

The pyrrolidine ring, with its non-planar, puckered structure, can also influence host-guest interactions. The stereochemistry of the pyrrolidine ring can lead to enantioselective recognition by chiral hosts. Furthermore, the N-H group of the pyrrolidine ring can act as a hydrogen bond donor, contributing to the stability of the host-guest complex. pharmablock.com

Host MoleculePotential Guest MoietyPrimary Driving ForcePotential Application
β-CyclodextrinPyridine ringHydrophobic interactionsEnhanced solubility, controlled release
Chiral Crown EtherPyrrolidine ringHydrogen bonding, dipole-dipoleEnantioselective separation
Calix rsc.orgareneFull Cationπ-π stacking, hydrophobicMolecular sensing

Formation of Coordination Polymers and Pseudorotaxanes

Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions with organic bridging ligands. The 3-Pyrrolidin-3-ylpyridine cation, and specifically its deprotonated form, can act as a versatile ligand in the formation of such polymers. The nitrogen atom of the pyridine ring is a well-established coordination site for a wide range of transition metals. mdpi.com

Furthermore, the oxalate (B1200264) dianion is a classic bridging ligand in the synthesis of coordination polymers, capable of coordinating to one or more metal centers in various modes (e.g., bis-bidentate, bis-monodentate). The presence of both a potential organic ligand (the pyridine-pyrrolidine moiety) and a classic inorganic bridging ligand (oxalate) in one compound suggests the possibility of forming complex, multi-dimensional metal-organic frameworks (MOFs). rsc.orgrsc.org

Pseudorotaxanes are mechanically interlocked molecular architectures in which a linear "guest" molecule is threaded through a macrocyclic "host" without a covalent bond. The 3-Pyrrolidin-3-ylpyridine cation could act as the thread in the formation of pseudorotaxanes with various macrocycles, such as crown ethers or cyclodextrins. nih.govnih.gov The pyridinium (B92312) ion can form strong non-covalent interactions, such as hydrogen bonds and ion-dipole interactions, with the oxygen atoms of a crown ether, driving the threading process. The bulky pyrrolidine group at the 3-position of the pyridine ring could act as a "semi-stopper," influencing the stability and dynamics of the resulting pseudorotaxane.

Assembly TypeRole of 3-Pyrrolidin-3-ylpyridineRole of OxalatePotential Metal Ions
Coordination PolymerMonodentate or bridging ligandBridging ligandCu(II), Zn(II), Co(II)
Pseudorotaxane"Thread" or "Guest"Counter-ionNot applicable

Investigation of Supramolecular Architectures in Crystalline and Mesomorphic Phases

In addition to the crystalline phase, the potential for this compound to form liquid crystalline (mesomorphic) phases could be explored. The combination of a rigid aromatic unit (pyridine) and a more flexible, saturated ring (pyrrolidine), along with the ionic nature of the salt, are features that can promote the formation of mesophases under specific temperature and concentration conditions.

Molecular Recognition Thermodynamics and pH-Responsive Binding

The study of molecular recognition involves quantifying the thermodynamics of non-covalent interactions. For this compound, techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the binding constants, enthalpy, and entropy of complexation with various host molecules.

This compound also possesses pH-responsive characteristics. The nitrogen atom of the pyridine ring has a pKa in the mid-range, meaning its protonation state can be controlled by adjusting the pH of the solution. nih.gov This protonation/deprotonation equilibrium can be exploited to control its binding to host molecules. For instance, the pyridinium form (at lower pH) might bind strongly to an anionic host, while the neutral pyridine form (at higher pH) might have a higher affinity for a hydrophobic cavity. This pH-switchable binding is a key feature in the design of "smart" materials and drug delivery systems. acs.org

InteractionThermodynamic ParameterTechniquepH-Responsive Behavior
Pyridine-CyclodextrinBinding Constant (Ka)UV-Vis, FluorescenceBinding affinity decreases upon protonation of pyridine
Pyrrolidinium-Crown EtherEnthalpy (ΔH), Entropy (ΔS)Isothermal Titration CalorimetryBinding is strongest at low pH where the pyrrolidine is protonated

Role in Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding is a critical directional interaction that plays a paramount role in the supramolecular chemistry of this compound. The pyrrolidine N-H group (in its protonated state, as expected in the dioxalate salt) is a strong hydrogen bond donor. The pyridine nitrogen can act as a hydrogen bond acceptor, although its basicity is lower than that of the pyrrolidine nitrogen. nih.gov

The oxalate dianion is a particularly effective hydrogen bond acceptor, with its four oxygen atoms capable of participating in multiple hydrogen bonds. This can lead to the formation of extensive and robust hydrogen-bonded networks, connecting the cations and anions into a stable three-dimensional structure. researchgate.net These interactions are fundamental to the crystal engineering of this compound, influencing its physical properties such as melting point, solubility, and crystal morphology. nsf.gov

The combination of a strong hydrogen bond donor (pyrrolidinium) and a versatile acceptor (oxalate) within the same crystal lattice makes this compound a model system for studying the principles of supramolecular synthon formation.

DonorAcceptorInteraction TypeSignificance
Pyrrolidinium N-HOxalate OxygenStrong Hydrogen BondPrimary structural motif in the solid state
C-H on Pyridine/PyrrolidineOxalate OxygenWeak Hydrogen BondFine-tunes crystal packing
Pyridine NitrogenSolvent (e.g., water)Hydrogen BondCan influence hydrate/solvate formation

Q & A

Q. Optimization considerations :

  • Temperature control (e.g., 60–80°C) to prevent decomposition.
  • Solvent polarity adjustments to enhance oxalate ion pairing efficiency.

Advanced: How does the dioxalate counterion influence the compound’s solubility, crystallinity, and bioavailability compared to other salts (e.g., hydrochloride)?

Q. Key findings from structural analogs :

PropertyDioxalate SaltHydrochloride Salt
Solubility (aqueous)Moderate (~10–20 mg/mL)High (>50 mg/mL)
CrystallinityHigh (sharp DSC endotherms)Variable (amorphous tendency)
BioavailabilityImproved intestinal absorptionRapid dissolution

The dioxalate salt enhances crystallinity due to strong hydrogen bonding between oxalate ions and the protonated pyridine nitrogen, as observed in similar pyridinium salts . This impacts formulation stability but may require co-solvents for in vivo studies.

Advanced: How can researchers resolve contradictions in reported biological activity data for 3-pyrrolidin-3-ylpyridine derivatives?

Discrepancies often arise from:

  • Variability in salt forms : Dioxalate vs. hydrochloride salts may exhibit differing receptor binding due to counterion effects. Standardize salt forms across studies .
  • Impurity profiles : Use LC-MS to identify and quantify synthetic byproducts (e.g., unreacted pyrrolidine intermediates) that may skew bioassay results .
  • Assay conditions : Control pH (6.5–7.4) to prevent salt dissociation during in vitro testing.

Case study : A 2024 study on pyridinium salts demonstrated that residual solvents (e.g., DMF) in dioxalate derivatives artificially inhibited enzyme activity by 15–20% .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., nicotinic acetylcholine receptors)?

Q. Methodological workflow :

Molecular docking : Use AutoDock Vina with receptor structures (PDB: 2QC1) to identify binding poses.

MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes.

Free energy calculations : Apply MM-GBSA to estimate ΔGbinding_{binding}, prioritizing protonated states of the pyridine ring .

Validation : Cross-reference with experimental IC50_{50} values from patch-clamp electrophysiology to refine computational models.

Advanced: How does the stereochemistry of the pyrrolidine ring impact the compound’s pharmacological profile?

Q. Structural insights :

  • (R)- vs. (S)-enantiomers : Molecular dynamics simulations show that the (R)-configuration enhances hydrophobic interactions with receptor pockets (e.g., 5-HT3_3 receptors) by 30% compared to (S) .
  • Synthetic challenges : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) is critical for isolating enantiopure samples.

Data gap : Limited crystallographic data exist for this compound. Propose single-crystal X-ray diffraction studies to resolve stereochemical ambiguities .

Advanced: What are the stability limits of this compound under varying storage conditions?

Q. Stability protocols :

ConditionDegradation PathwayMitigation Strategy
High humidity (>60% RH)Hydrolysis of oxalate counterionStore in desiccators with silica gel
Light exposureRadical-mediated decompositionUse amber glass vials
Temperature (>40°C)Pyridine ring oxidationMaintain cold chain (2–8°C)

Accelerated stability testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months to model shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.